Bilobol

Catalog No.
S619469
CAS No.
22910-86-7
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilobol

CAS Number

22910-86-7

Product Name

Bilobol

IUPAC Name

5-[(Z)-pentadec-8-enyl]benzene-1,3-diol

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3/b8-7-

InChI Key

TUGAUFMQYWZJAB-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O

Synonyms

5-(8-pentadecenyl)-1,3-benzenediol, bilobol

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O

Cellular Protection:

A 2011 study investigated the effects of Bilobol on cell viability. Researchers found that Bilobol exhibited protective properties against oxidative stress in human embryonic kidney cells []. This suggests Bilobol's potential role in promoting cellular health.

Pharmacological Properties:

Bilobol shares some chemical constituents with EGb, including flavonoids and terpenoids. These compounds are known for their antioxidant and anti-inflammatory properties []. However, more research is needed to understand the specific pharmacological effects of Bilobol compared to EGb.

Bilobol is an alkylresorcinol compound primarily isolated from the fruit pulp of the Ginkgo biloba tree. It shares structural similarities with urushiol, the irritant found in poison ivy, which contributes to its notable biological activities. Bilobol is characterized by a long aliphatic chain and a phenolic structure, making it a compound of interest in various fields, particularly in pharmacology and environmental science .

Bilobol undergoes several chemical transformations, including:

  • Oxidation: Bilobol can be oxidized to form quinones or other oxidized derivatives, which may enhance its biological activity.
  • Reduction: The alkenyl group can be reduced to an alkyl, altering its reactivity and potential applications.
  • Degradation: It gradually degrades over time into smaller aliphatic chains that exhibit lower toxicity compared to bilobol itself. This degradation process is significant for its ecological impact when used as a larvicide .

Bilobol exhibits a range of biological activities:

  • Cytotoxicity: Studies indicate that bilobol can induce mitochondrial damage, leading to the release of cytochrome c and activation of apoptotic pathways in cells .
  • Anti-inflammatory Properties: Bilobol has been shown to inhibit the expression of proteins involved in inflammatory responses, such as Rho-associated protein kinase 2 (ROCK2), suggesting potential therapeutic applications for inflammatory conditions .
  • Larvicidal Effects: It demonstrates significant larvicidal activity against mosquito vectors like Aedes aegypti, making it a candidate for eco-friendly insecticides .

Bilobol has several notable applications:

  • Insecticides: Its effectiveness as an eco-friendly larvicide positions it as a sustainable alternative to synthetic insecticides in controlling mosquito populations .
  • Pharmaceuticals: Due to its cytotoxic and anti-inflammatory properties, bilobol may have potential uses in developing treatments for various diseases, including cancer and inflammatory disorders.
  • Cosmetics: Given its skin activity and potential antioxidant properties, bilobol could be explored for use in cosmetic formulations aimed at skin health.

Research on bilobol's interactions includes:

  • Cellular Mechanisms: Studies have shown that bilobol can alter gene expression related to apoptosis and inflammation, indicating its complex role within cellular environments .
  • Combination Therapies: Investigations into bilobol's effects when combined with other compounds could reveal synergistic properties that enhance its therapeutic efficacy.

Bilobol is structurally and functionally similar to several other compounds. Here are some notable comparisons:

CompoundSourceKey Properties
UrushiolToxicodendron radicansSkin irritant; similar structure; induces allergic reactions
AlkylresorcinolsVarious plantsAntimicrobial properties; varies in chain length
CardanolAnacardium occidentaleAntioxidant; potential anti-inflammatory effects
ResveratrolVitis viniferaAntioxidant; anti-cancer properties

Bilobol's unique combination of cytotoxicity and larvicidal activity distinguishes it from these compounds, making it particularly valuable in both environmental and medical contexts.

XLogP3

8.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

UNII

NSK9KWM3T6

Wikipedia

Bilobol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

Dates

Modify: 2024-04-14

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